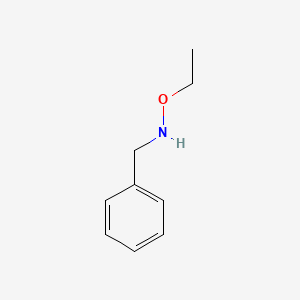

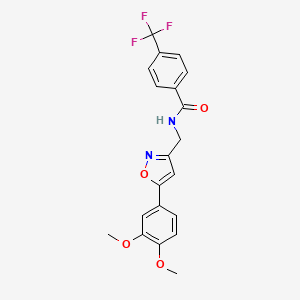

![molecular formula C22H27N3OS B2776468 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-98-8](/img/structure/B2776468.png)

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a chemical compound with the molecular formula C22H27N3OS and a molecular weight of 381.54 .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C22H27N3OS. It contains an adamantane core, which is a rigid and virtually stress-free molecule that can be described as the fusion of three cyclohexane rings . Attached to this core is a 1,3,4-thiadiazol-2-yl group and a 2,4,6-trimethylphenyl group.Applications De Recherche Scientifique

Structural Insights and Noncovalent Interactions

The adamantane-1,3,4-thiadiazole hybrid derivatives exhibit significant noncovalent interactions, including N–H⋯N hydrogen bonds, contributing to their stability and structural integrity. These interactions are pivotal in determining the molecular orientation and supramolecular constructs of the compounds, with variations observed in compounds substituted with halogens like Br and F (El-Emam et al., 2020).

Synthetic Methodologies and Derivatives

A novel series of adamantane-containing benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives were synthesized, highlighting the versatility of adamantane-1,3,4-thiadiazole scaffolds. These compounds were prepared through direct condensation/cyclization reactions, showcasing the potential for developing diverse adamantane-based compounds with potential applications in medicinal chemistry (Soselia et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Adamantane-1,3,4-thiadiazole derivatives have shown promising antimicrobial and anti-inflammatory activities. Specific compounds demonstrated marked activities against Gram-positive bacteria and pathogenic fungi like Candida albicans. Additionally, certain derivatives exhibited potent anti-inflammatory effects, underlining their potential therapeutic applications (Kadi et al., 2007).

Antiviral and Anticancer Potential

Derivatives of adamantane-1,3,4-thiadiazole have been explored for their antiviral properties, particularly against influenza viruses, where compounds displayed inhibitory activities, suggesting their use as potential antiviral agents. Additionally, the synthesis and biological evaluation of novel adamantyl-imidazolo-thiadiazoles against M. tuberculosis highlighted their potential as antimycobacterial agents, targeting specific enzymes like CYP51 (Anusha et al., 2015).

Material Science Applications

The adamantane-1,3,4-thiadiazole framework has also found applications in materials science, with the synthesis of new polyamides and polyimides containing adamantyl groups. These compounds exhibited high thermal stability and mechanical strength, making them suitable for advanced material applications (Chern et al., 1998).

Propriétés

IUPAC Name |

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-12-4-13(2)18(14(3)5-12)19-24-25-21(27-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h4-5,15-17H,6-11H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYVEWBXTFWNKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

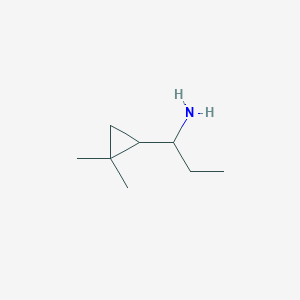

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2776387.png)

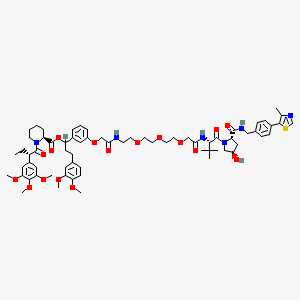

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)

![2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2776394.png)

![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)

![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)